molecular formula C8H7F3IN B15203478 4-Iodo-2-(trifluoromethyl)benzylamine

4-Iodo-2-(trifluoromethyl)benzylamine

Cat. No.: B15203478
M. Wt: 301.05 g/mol
InChI Key: SSKFZCYDNBUCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-(trifluoromethyl)benzylamine hydrochloride is a high-value chemical building block for research and development, particularly in medicinal chemistry. The compound features both an iodine substituent and a benzylamine group on a benzene ring that also contains a trifluoromethyl (-CF 3 ) group. The incorporation of the -CF 3 group is a established strategy in modern drug design, as it can profoundly improve a candidate molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and electronic properties . The iodine atom serves as an excellent handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly generate a diverse array of more complex structures . The benzylamine moiety can act as a linker or a key functional group interacting with biological targets. This makes this compound an exceptionally versatile intermediate for constructing potential new chemical entities. Its applications extend to the development of novel nucleoside analogs with potential radiosensitizing properties for cancer therapy research, as demonstrated by studies on closely related compounds featuring trifluoromethylated benzylamine groups attached to nucleosides . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

[4-iodo-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H,4,13H2

InChI Key

SSKFZCYDNBUCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Iodo 2 Trifluoromethyl Benzylamine and Precursors

Strategies for Selective Trifluoromethylation of Aromatic Scaffolds

The trifluoromethyl (CF3) group is a crucial moiety in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Its incorporation into aromatic systems can be achieved through several distinct strategies, each with its own advantages and substrate scope.

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring. These methods are particularly useful for the direct functionalization of arenes and heteroarenes. tcichemicals.com Hypervalent iodine compounds, often referred to as Togni's and Umemoto's reagents, are prominent in this class. brynmawr.eduresearchgate.net

Togni reagents, a class of hypervalent iodine compounds, can introduce a trifluoromethyl group into a variety of arenes and N-heteroarenes. tcichemicals.com The reactivity of these reagents can be modulated by altering the electronic properties of the aromatic ring system within the reagent itself. acs.org For instance, introducing electron-withdrawing groups, like a nitro group, can render the hypervalent iodine center more electron-deficient, thereby enhancing its reactivity. acs.org The mechanism is believed to proceed through a reductive elimination-type process where the trifluoromethyl group is transferred to the substrate. acs.org

Umemoto reagents are another powerful class of electrophilic trifluoromethylating agents, described as S-(trifluoromethyl)diphenylsulfonium salts and their derivatives. acs.org These reagents are stable, conveniently prepared, and their trifluoromethylating potential can be fine-tuned by changing the substituents on the benzene (B151609) rings. acs.org Electron-withdrawing groups on the reagent's aromatic rings enhance the transfer of the CF3 group to electron-rich substrates like pyrrole (B145914) and aniline. acs.org

Reagent TypeExample ReagentSubstrate ExampleKey Features
Hypervalent Iodine Togni ReagentPhenols, ArenesReactivity tunable by modifying reagent electronics. brynmawr.eduacs.org
Sulfonium Salts Umemoto ReagentAnilines, PyrrolesStable and potent; reactivity altered by ring substituents. acs.org
Dibenzofuranium Salts O-(Trifluoromethyl)dibenzofuranium SaltsAlcohols, PhenolsActs as a true "CF3+" equivalent under specific conditions. mdpi.com

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation is effective for aromatic systems that are electron-deficient or have been pre-functionalized with a good leaving group. This approach utilizes a "CF3-" source, which attacks the aromatic ring in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov

Polyfluoroarenes are excellent substrates for SNAr reactions due to the high electronegativity of fluorine atoms, which activates the ring towards nucleophilic attack. nih.gov For example, the fluorine atom at the para-position to a trifluoromethyl group in octafluorotoluene (B1221213) can be selectively substituted by a nucleophile. nih.gov Common sources of the trifluoromethyl anion include trifluoromethyltrimethylsilane (TMSCF3), often activated by a fluoride (B91410) source, and fluoroform. organic-chemistry.orgacs.org Copper catalysis is frequently employed to facilitate these transformations, mediating the cross-coupling of aryl iodides or boronic acids with the CF3 source. organic-chemistry.org The combination of a copper(I) salt and a fluoride source can induce the cross-coupling of organic halides with trifluoromethyltrialkylsilanes under mild conditions. organic-chemistry.org

Radical-Mediated Trifluoromethylation Approaches

Radical-mediated strategies offer a complementary approach, enabling the trifluoromethylation of unactivated arenes and heteroarenes under mild conditions. nih.gov These methods often employ photoredox catalysis, where a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical. nih.govresearchgate.net

This approach is highly valuable for late-stage functionalization in drug discovery, as it avoids the need for pre-functionalization of the aromatic ring. nih.gov A common protocol involves using a trifluoromethyl source like triflyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a photoredox catalyst, such as Ru(bpy)3Cl2. nih.govresearchgate.net The generated CF3 radical then adds to the aromatic system, followed by an oxidation and deprotonation sequence to yield the trifluoromethylated arene. nih.gov This radical process demonstrates excellent tolerance for various functional groups and can provide access to substitution patterns that are difficult to achieve via other methods. nih.gov High-valent nickel complexes have also been shown to act as efficient photoredox catalysts for the C(sp2)–H bond trifluoromethylation of arenes and heteroarenes using either a radical or an electrophilic CF3 source. nii.ac.jp

MethodCF3 SourceCatalyst/InitiatorKey Features
Photoredox Catalysis Triflyl Chloride, TFAARu(bpy)3Cl2, Ni(III) complexesMild conditions (visible light), broad substrate scope, good for late-stage functionalization. nih.govresearchgate.netnii.ac.jp
Copper-Mediated Langlois' reagent (NaSO2CF3)Copper saltsProceeds at room temperature under ambient conditions. organic-chemistry.org
Decarboxylative Trifluoroacetic AnhydridePyridine N-oxideGenerates CF3 radical via one-electron reduction and CO2 extrusion. researchgate.net

Asymmetric Trifluoromethylation in Related Benzene and Heteroaromatic Derivatives

Achieving enantioselectivity in trifluoromethylation is crucial when synthesizing chiral molecules. While direct asymmetric trifluoromethylation of prochiral arene C-H bonds is a significant challenge, methods have been developed for related substrates, such as the synthesis of chiral trifluoromethylated amines. nih.govnih.gov

One notable strategy is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift. nih.gov This transformation can be catalyzed by chiral organic catalysts, such as modified cinchona alkaloids, to produce optically active trifluoromethylated amines with high enantioselectivity. nih.gov Another approach involves the radical asymmetric amino-trifluoromethylation of alkenes, which can generate chiral azaheterocycles bearing a CF3 group at a quaternary stereocenter using a dual-catalytic system involving a copper(I) complex and a chiral phosphoric acid. orientjchem.org These methodologies, while not directly acting on a benzene ring, are foundational for creating chiral centers in precursors that can be further elaborated into complex aromatic structures.

Regioselective Iodination Methods for Aromatic Substrates

The introduction of iodine onto an aromatic ring is a key step in the synthesis of 4-Iodo-2-(trifluoromethyl)benzylamine. Iodoarenes are highly valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide range of metal-catalyzed cross-coupling reactions.

Direct Iodination Strategies (e.g., using NIS/triflic acid)

Direct electrophilic iodination is a common and effective method for functionalizing aromatic rings. A particularly mild and efficient system for the regioselective iodination of electron-rich aromatics involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as triflic acid (CF3SO3H) or trifluoroacetic acid (TFA). organic-chemistry.orgorganic-chemistry.org

The role of the acid is to activate the NIS, making it a more potent electrophilic iodinating agent. It is proposed that the active species is an "in situ formed" iodine trifluoroacetate, which acts as a highly reactive electrophile, allowing for rapid iodination at room temperature. This method is highly regioselective, with iodination typically occurring at the position most activated by electron-donating groups, often para to the activating group if available. For deactivated aromatic compounds, a combination of NIS and a superacid system like triflic acid or BF3-H2O can be employed. organic-chemistry.org More recently, iron(III)-catalyzed activation of NIS has been developed, allowing for the efficient iodination of a wide range of substrates, including deactivated compounds, under mild conditions. acs.org

Reagent SystemSubstrate TypeConditionsKey Features
NIS / catalytic TFA Activated aromatics (methoxy-, methyl-substituted)Room temperature, short reaction timesHigh yields, excellent regioselectivity. organic-chemistry.org
NIS / Triflic Acid Deactivated aromaticsMild to room temperatureUtilizes a stronger acid for less reactive substrates. organic-chemistry.org
NIS / Fe(NTf2)3 Wide range of arenes, including deactivatedMild conditionsFast reactions, high regioselectivity, metal-catalyzed activation. acs.org

Halogen-Metal Exchange Followed by Iodination (e.g., BuLi/THF followed by I2)

Halogen-metal exchange is a powerful and widely utilized method for the regioselective formation of carbon-lithium bonds, which can then be trapped by an electrophile such as iodine. wikipedia.org This reaction is particularly useful for preparing aryllithium compounds that are not accessible through direct deprotonation. ias.ac.in The exchange rate is dependent on the halogen, following the general trend of I > Br > Cl, making aryl bromides common starting materials for this transformation. wikipedia.org

The synthesis of a 4-iodo-substituted precursor typically begins with a corresponding 4-bromoaryl compound. In this case, 4-bromo-2-(trifluoromethyl)benzene would be treated with an alkyllithium reagent, most commonly n-butyllithium (BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu This generates a highly reactive aryllithium intermediate. The subsequent addition of an iodine source, such as a solution of molecular iodine (I₂), quenches this intermediate to yield the desired iodo-substituted aromatic ring. The low reaction temperatures are crucial to ensure chemoselectivity, especially in the presence of other functional groups. tcnj.edu

The mechanism is driven by the formation of a more stable organolithium species from a less stable one; the sp²-hybridized aryllithium is thermodynamically favored over the sp³-hybridized alkyllithium. imperial.ac.uk

ParameterConditionPurpose/Comment
Starting Material 4-Bromo-2-(trifluoromethyl)benzeneThe bromine atom is selectively exchanged.
Reagent n-Butyllithium (n-BuLi)Common alkyllithium for halogen-metal exchange.
Solvent Tetrahydrofuran (THF)Aprotic solvent suitable for stabilizing organolithiums.
Temperature -78 °C to -100 °CSuppresses side reactions and decomposition.
Electrophile Iodine (I₂)Provides the iodine atom for C-I bond formation.

Employment of Hypervalent Iodine Reagents in Aromatic Iodination

Hypervalent iodine compounds have emerged as versatile and powerful reagents in organic synthesis, capable of performing a wide range of transformations including electrophilic iodination. tcichemicals.comnih.gov These reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and Dess-Martin periodinane, act as efficient sources of an electrophilic iodine species ("I⁺"). beilstein-journals.org They offer mild reaction conditions and high selectivity, often avoiding the harsh conditions associated with other iodination methods. acs.org

For the iodination of an electron-deficient ring like 2-(trifluoromethyl)benzene, direct electrophilic substitution can be challenging. Hypervalent iodine reagents, often in the presence of a Lewis acid or a strong Brønsted acid activator, can overcome this hurdle. beilstein-journals.orgacs.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the hypervalent iodine reagent delivers an iodonium (B1229267) ion to the aromatic ring. The regioselectivity is governed by the directing effects of the substituents on the ring. The trifluoromethyl group is a meta-director, meaning direct iodination of 2-(trifluoromethyl)benzene would likely yield the 3-iodo isomer. Therefore, this method is more strategically applied to substrates where existing directing groups can guide the iodine to the desired position 4.

Hypervalent Iodine ReagentCommon Name/AcronymTypical Application
Phenyliodine diacetate (PhI(OAc)₂)PIDOxidation, Iodination (with I₂)
Phenyliodine bis(trifluoroacetate) (PhI(OCOCF₃)₂)PIFAOxidative cyclizations, Iodination
2-Iodoxybenzoic acidIBXOxidation of alcohols
Dess-Martin periodinaneDMPOxidation of alcohols
Bis(pyridine)iodonium tetrafluoroborateI(py)₂BF₄Electrophilic iodination

Formation of the Benzylamine (B48309) Functional Group

Once the 4-iodo-2-(trifluoromethyl)benzene core is established, the final step is the introduction of the aminomethyl group. Several robust methods exist for this transformation, starting from either an aldehyde or a nitrile precursor.

Reductive Amination of Aldehyde Precursors

Reductive amination is one of the most effective and widely used methods for synthesizing amines. wikipedia.org This one-pot reaction converts a carbonyl group, in this case, the aldehyde of 4-iodo-2-(trifluoromethyl)benzaldehyde (B1529474), into an amine. researchgate.net The process involves the initial reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate, to form an intermediate imine or enamine. This intermediate is then reduced in situ by a selective reducing agent to yield the final primary amine. researchgate.net

The choice of reducing agent is critical. Mild hydride reagents are preferred as they selectively reduce the protonated imine intermediate much faster than the starting aldehyde, preventing reduction of the carbonyl group to an alcohol. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃) are particularly effective for this purpose due to their reduced reactivity towards aldehydes and ketones at neutral or weakly acidic pH. wikipedia.org

Reducing AgentFormulaKey Features
Sodium Borohydride (B1222165)NaBH₄Can reduce aldehydes; often used in a stepwise procedure.
Sodium CyanoborohydrideNaBH₃CNHighly selective for imines over carbonyls; toxic cyanide byproduct.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Highly selective, non-toxic, and mild; often the reagent of choice. organic-chemistry.org
α-Picoline-boraneC₆H₁₀BNMild and efficient, can be used in various solvents including water.

Catalytic Hydrogenation of Nitrile Derivatives to Amines (e.g., H₂/Pd-C)

The catalytic hydrogenation of a nitrile (cyano group) is a direct and atom-economical method for the synthesis of primary amines. This pathway utilizes 4-iodo-2-(trifluoromethyl)benzonitrile (B34293) as the precursor. The nitrile is reduced using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. researchgate.net

A variety of catalysts can be employed, with palladium on carbon (Pd/C) being common. researchgate.net Other effective catalysts include Raney Nickel (Ra-Ni), rhodium (Rh), and platinum (Pt) based systems. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under elevated pressure of hydrogen. rsc.org A significant challenge in this reaction is preventing the formation of the secondary amine byproduct, which arises from the reaction of the initially formed primary amine with the intermediate imine. This side reaction can often be suppressed by the addition of ammonia to the reaction mixture, which shifts the equilibrium away from secondary amine formation. researchgate.net

CatalystTypical ConditionsSelectivity Notes
Palladium on Carbon (Pd/C)H₂ (1-50 bar), Alcohol solventCan lead to hydrogenolysis of the C-I bond. researchgate.net
Raney Nickel (Ra-Ni)H₂ (high pressure), Alcohol/NH₃Highly active, cost-effective.
Rhodium on Alumina (Rh/Al₂O₃)H₂ (moderate pressure), RTGood selectivity for primary amines.
Platinum on Carbon (Pt/C)H₂ (moderate pressure), RTEffective for various nitrile reductions. researchgate.net

Nucleophilic Substitution Reactions for C-N Bond Formation

Carbon-nitrogen bond formation can also be achieved through nucleophilic substitution reactions, typically an Sₙ2 process. For the synthesis of this compound, this would involve a precursor such as 4-iodo-2-(trifluoromethyl)benzyl bromide. This benzyl (B1604629) halide can react with a suitable nitrogen nucleophile.

A common two-step approach is the Gabriel synthesis, which uses potassium phthalimide (B116566) as the nitrogen source to avoid over-alkylation. tcichemicals.com The resulting phthalimide intermediate is then cleaved, often by treatment with hydrazine, to release the desired primary amine. A more direct route involves using ammonia as the nucleophile, although this can lead to a mixture of primary, secondary, and tertiary amines. A superior alternative is the use of sodium azide (B81097) (NaN₃) to form a benzyl azide, which can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (the Staudinger reaction).

The example of ring-opening trifluoromethylaziridines with benzylamine describes a reaction where benzylamine acts as the nucleophile, rather than being the product. organic-chemistry.org While a valid C-N bond-forming reaction, it is not a direct route to the title compound.

Convergent and Divergent Synthetic Routes for this compound

Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately and then combining them in the final stages. For this target molecule, a logical convergent strategy would be:

Fragment A Synthesis: Prepare the 4-iodo-2-(trifluoromethyl) aromatic core, culminating in a functionalized intermediate like 4-iodo-2-(trifluoromethyl)benzaldehyde or 4-iodo-2-(trifluoromethyl)benzonitrile using the iodination methods described previously (e.g., halogen-metal exchange).

Fragment B Introduction: In a final step, convert the functional group into the aminomethyl moiety. For instance, reacting the aldehyde (Fragment A) with an amine source via reductive amination constitutes the convergent step where the final C-N bond is formed. This approach allows for the efficient and high-yielding construction of the final product from well-defined intermediates.

Divergent Synthesis: A divergent strategy uses a common intermediate to create a library of structurally related compounds. This compound is an excellent starting point for such a strategy due to its two distinct reactive sites: the primary amine and the aryl iodide.

Amine Functionalization: The primary amine group can be readily acylated, alkylated, sulfonylated, or used in condensation reactions to form a vast array of amides, secondary/tertiary amines, sulfonamides, and imines.

Aryl Iodide Cross-Coupling: The carbon-iodine bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position.

This dual reactivity allows for the generation of a diverse library of molecules from a single, advanced intermediate, which is highly valuable in drug discovery and materials science.

Multi-Step Functionalization Sequences

The synthesis of this compound is typically achieved through multi-step pathways that construct the molecule by sequentially modifying a simpler aromatic precursor. These sequences are designed to manage the directing effects of the substituents and ensure the correct placement of the iodo, trifluoromethyl, and aminomethyl groups.

A common strategy begins with a commercially available, trifluoromethyl-substituted benzene ring. From this starting point, subsequent reactions introduce the remaining functional groups. One plausible pathway involves the conversion of a precursor like 4-iodo-2-(trifluoromethyl)benzonitrile. This nitrile intermediate serves as a versatile precursor to the final benzylamine. The conversion is typically accomplished via reduction of the nitrile group to a primary amine. Various reducing agents can be employed for this transformation, with the choice depending on the desired reaction conditions and scale.

Another viable multi-step approach utilizes 2-(trifluoromethyl)-4-iodobenzaldehyde as a key intermediate. The aldehyde can be converted to the target benzylamine through reductive amination. researchgate.net This process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the amine. This method is widely used due to its efficiency and the commercial availability of various specialized reducing agents that can be tailored to the substrate. commonorganicchemistry.com

Below is a representative table outlining a potential multi-step synthesis from a nitrile precursor.

StepIntermediate/ProductTransformationTypical Reagents
14-Iodo-2-(trifluoromethyl)benzonitrileStarting MaterialCommercially available
2This compoundNitrile ReductionLithium aluminum hydride (LiAlH₄) in THF; or catalytic hydrogenation (e.g., H₂, Raney Nickel)

Late-Stage Introduction of Key Functional Groups

In modern synthetic chemistry, particularly in fields like drug discovery, late-stage functionalization (LSF) has emerged as a powerful strategy. LSF involves introducing key functional groups, such as trifluoromethyl (CF₃) or iodo (I) groups, at the final stages of a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogues from a common, advanced intermediate, which can be invaluable for structure-activity relationship studies.

The introduction of the trifluoromethyl group is a critical step in many syntheses due to its ability to significantly alter a molecule's electronic and metabolic properties. nih.govnsf.gov Late-stage trifluoromethylation of aromatic rings can be achieved through various methods, including copper-catalyzed reactions using specialized CF₃-donating reagents. researchgate.netbeilstein-journals.org These reactions often target C-H bonds or pre-installed functional groups like halides. Applying such a method to an advanced intermediate, for instance, a substituted benzylamine, would enable the direct installation of the CF₃ group without having to carry it through a lengthy synthetic sequence. rsc.org

Similarly, the late-stage introduction of iodine can be accomplished through electrophilic aromatic substitution or directed metallation-iodination protocols. For example, a precursor molecule could undergo directed ortho-lithiation, where a directing group guides the deprotonation of a specific C-H bond, followed by quenching the resulting organolithium species with an iodine source like molecular iodine (I₂). This provides a highly regioselective method for installing the iodine atom at a late stage.

The table below summarizes the conceptual advantages of applying late-stage functionalization to introduce key groups.

Functional GroupLate-Stage Method ConceptPotential AdvantageExample Reagent/Condition
Trifluoromethyl (-CF₃)Catalytic C-H TrifluoromethylationAvoids carrying the CF₃ group through multiple steps; allows for diversification of analogues. nih.govnsf.govTogni reagents, Umemoto reagents, Photoredox catalysis
Iodo (-I)Directed Ortho-Metalation followed by IodinationPrecise regiochemical control of iodination on a complex scaffold.1. n-Butyllithium (n-BuLi), 2. Iodine (I₂)

Optimization of Reaction Conditions and Yields in Complex Syntheses

The efficiency and success of a multi-step synthesis hinge on the optimization of each individual reaction. For complex molecules like this compound, optimizing parameters such as catalyst, solvent, temperature, and reagent stoichiometry is crucial for maximizing yield and minimizing the formation of impurities. ucla.edu

Consider the catalytic trifluoromethylation of an aryl iodide precursor, a key potential step in the synthesis. The yield of such a reaction is highly dependent on the specific catalytic system used. Research into copper-catalyzed trifluoromethylations has shown that the choice of the copper salt (e.g., CuI, CuBr, CuCl), the ligand (e.g., 2,2'-bipyridyl), and the base (e.g., K₂CO₃) can dramatically impact the outcome. beilstein-journals.org Systematic screening of these components is a common practice to identify the optimal conditions. For instance, studies have demonstrated that using CuI with a bipyridyl ligand in a solvent like benzonitrile (B105546) can effectively catalyze the trifluoromethylation of iodoarenes. beilstein-journals.orgbeilstein-journals.org

Another critical step that requires careful optimization is the conversion of an aldehyde to the benzylamine via reductive amination. The choice of reducing agent is particularly important. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored for its mildness and selectivity, typically used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com In contrast, sodium cyanoborohydride (NaCNBH₃) is effective in protic solvents like methanol, while the more powerful sodium borohydride (NaBH₄) requires careful control of conditions to prevent the premature reduction of the aldehyde before imine formation. commonorganicchemistry.comrsc.org Optimization involves screening these reducing agents and solvent systems to find the combination that provides the highest conversion and purity of the desired benzylamine.

The following table illustrates an example of reaction condition screening for a hypothetical copper-catalyzed trifluoromethylation step, based on published methodologies. beilstein-journals.org

EntryCopper Source (20 mol%)Ligand (80 mol%)Base (4 equiv)SolventTemperature (°C)Yield (%)
1CuINoneK₂CO₃Benzonitrile90Low
2CuI2,2'-BipyridylK₂CO₃DMF9065
3CuBr2,2'-BipyridylK₂CO₃Benzonitrile9078
4CuI2,2'-BipyridylCs₂CO₃Benzonitrile9075
5CuI 2,2'-Bipyridyl K₂CO₃ Benzonitrile 90 80

Reactivity and Mechanistic Investigations of 4 Iodo 2 Trifluoromethyl Benzylamine

Influence of Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 4-Iodo-2-(trifluoromethyl)benzylamine is intricately governed by the electronic properties of its three substituents: the benzylamine (B48309) group at position 1, the trifluoromethyl group at position 2, and the iodo group at position 4. These groups collectively influence the electron density of the aromatic system and direct the regiochemical outcome of substitution reactions.

The trifluoromethyl (-CF₃) and iodo (-I) groups significantly modulate the electronic environment of the benzene ring, primarily through inductive and resonance effects. Both substituents are electron-withdrawing, thereby deactivating the ring towards electrophilic attack compared to unsubstituted benzene.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. researchgate.net Its effect is predominantly a strong negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect polarizes the C-CF₃ bond, drawing electron density away from the aromatic ring. The result is a significant reduction in the ring's nucleophilicity, making it less susceptible to attack by electrophiles.

The combined presence of both the -CF₃ and -I groups renders the aromatic ring of this compound considerably electron-deficient. This deactivation is a critical factor in predicting its behavior in aromatic substitution reactions. The extent of these electronic effects can be quantified using Hammett substituent constants (σ), which measure the influence of a substituent on the reactivity of a benzene ring.

SubstituentσmetaσparaElectronic Effect
-CF₃+0.43+0.54Strongly Electron-Withdrawing
-I+0.35+0.18Electron-Withdrawing

Data sourced from multiple chemical data compilations. wikipedia.orgviu.castenutz.eu

In polysubstituted benzene rings, the position of an incoming electrophile is determined by the cumulative directing effects of the substituents already present. pharmaguideline.com In this compound, the directing influences of the aminomethyl (-CH₂NH₂), trifluoromethyl (-CF₃), and iodo (-I) groups must be considered.

Trifluoromethyl Group (-CF₃): As a strong deactivating group, it is a meta-director. libretexts.org

Iodo Group (-I): While deactivating, the iodo group is an ortho, para-director due to its ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate during ortho and para attack. libretexts.org

When analyzing the available positions for an incoming electrophile (E⁺), a consensus or competition among these directing effects emerges.

PositionDirected ByEffectPredicted Outcome
3-I (ortho)DirectingPossible, but sterically hindered by adjacent -CF₃ and -I groups.
5-I (ortho)DirectingPossible.
6-CH₂NH₂ (ortho), -CF₃ (meta)Consensus DirectingMost Likely Site. Directed by the activating aminomethyl group and the deactivating trifluoromethyl group.

The most probable site for electrophilic aromatic substitution is position 6. This position is ortho to the activating aminomethyl group and meta to the strongly deactivating trifluoromethyl group. The directing effects of these two groups are synergistic for substitution at this site. While the iodo group directs to positions 3 and 5, substitution at position 3 would be sterically hindered. Therefore, the combined electronic and steric factors strongly favor substitution at the C-6 position. youtube.com

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho and/or para to it. nih.gov In this compound, the iodo atom at C-4 is a potential leaving group.

For an SNAr reaction to proceed efficiently at C-4, an electron-withdrawing group would ideally be located at C-1 or C-3 (ortho positions) or C-6 (para is not possible). In this molecule, the powerful electron-withdrawing -CF₃ group is at C-2, which is meta to the iodine leaving group. This positioning is not optimal for stabilizing the negative charge of the Meisenheimer intermediate that is characteristic of the stepwise SNAr mechanism.

However, the cumulative electron-withdrawing nature of both the -CF₃ and -I substituents makes the entire aromatic ring electron-poor. This general deactivation could facilitate a nucleophilic attack, potentially through a concerted SNAr mechanism or under forcing reaction conditions. Copper-catalyzed trifluoromethylation of aryl iodides, for instance, demonstrates that the C-I bond can be targeted for substitution, although this involves an organometallic pathway rather than a classic SNAr reaction. d-nb.infonih.gov Such reactions often proceed via an oxidative addition of the aryl iodide to a low-valent metal complex. nih.gov Therefore, while a traditional SNAr pathway is electronically disfavored, metal-catalyzed cross-coupling reactions at the C-I bond remain a viable pathway for substitution.

Transformations Involving the Benzylamine Moiety

The benzylamine portion of the molecule contains two reactive sites: the primary amine and the adjacent methylene (B1212753) bridge. These sites are key to the synthesis of a wide array of derivatives.

The primary amine functionality (-NH₂) is a versatile handle for synthesizing numerous derivatives. As a nucleophile, it readily participates in reactions with a variety of electrophiles.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common transformation for modifying the properties of benzylamines. reading.ac.uktandfonline.com

N-Alkylation: Benzylamines can be alkylated using alkyl halides to form secondary and tertiary amines. These reactions are fundamental in building more complex molecular architectures. organic-chemistry.org

Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to afford a more substituted amine. This is a powerful method for C-N bond formation. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, which are important pharmacophores.

These transformations highlight the utility of the benzylamine moiety as a building block in synthetic chemistry.

ReactantReaction TypeProduct Class
Acetyl ChlorideN-AcylationN-benzylacetamide derivative
Methyl IodideN-AlkylationN-methylbenzylamine derivative
Acetone (with reducing agent)Reductive AminationN-isopropylbenzylamine derivative
Phenyl IsocyanateUrea FormationN-phenyl-N'-benzylurea derivative

The methylene group (-CH₂-) is at a benzylic position, making its C-H bonds weaker and more susceptible to reaction than typical aliphatic C-H bonds.

Oxidation: The benzylic position can be oxidized under various conditions. For primary benzylamines, oxidative coupling can occur to form imines, particularly in the presence of metal catalysts or under aerobic conditions. acs.orgnih.govresearchgate.net For example, the aerobic oxidation of benzylamine itself can yield N-benzylidenebenzylamine. acs.org More aggressive oxidation can lead to cleavage of the C-N bond or formation of an amide if the nitrogen is first acylated.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C-H bonds. rsc.org For instance, regio- and chemoselective C-H arylation of benzylamines has been achieved using synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, providing a direct route to 1,1-diarylmethylamines. rsc.org This approach allows for the late-stage modification of complex molecules containing the benzylamine scaffold. Other C-H functionalization strategies can introduce alkyl, amino, or halo groups at the benzylic position. nih.govresearchgate.net

These reactions demonstrate that the methylene bridge is not an inert linker but an active site for strategic molecular modifications.

Chemical Transformations of the Iodo Substituent

The iodine atom in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its high reactivity, particularly in comparison to other aryl halides, makes it an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis, and the iodo substituent of this compound is well-suited for such transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, often facilitating the initial oxidative addition step in the catalytic cycle.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this reaction would typically be carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand, and a copper(I) co-catalyst, commonly CuI. wikipedia.org The reaction is performed in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed and are often preferred to avoid issues with homocoupling of the alkyne. libretexts.org Given the high reactivity of aryl iodides, these couplings can often be achieved under mild conditions, including at room temperature. wikipedia.org

Representative Sonogashira Coupling Conditions

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT~95
2This compoundTrimethylsilylacetylenePd(OAc)₂, SPhos, CuIK₂CO₃Dioxane80~92
3This compound1-HeptynePdCl₂(dppf), CuIDIPADMF60~90

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos). wikipedia.orgnih.gov A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the deprotonation of the amine. nih.gov Aryl iodides are highly reactive substrates for this transformation. wikipedia.org The reaction with this compound would allow for the introduction of a wide variety of amine nucleophiles at the 4-position.

Illustrative Buchwald-Hartwig Amination Reactions

EntryAminePalladium PrecatalystLigandBaseSolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene100~98
2AnilinePd(OAc)₂XPhosCs₂CO₃Dioxane110~94
3Benzylamine[Pd(allyl)Cl]₂t-BuXPhosLHMDSTHF80~91

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org The reaction typically employs a palladium(0) catalyst, which can be generated in situ from Pd(OAc)₂. nih.gov A base, such as triethylamine or potassium carbonate, is necessary, and phosphine ligands are often used to stabilize the catalyst. nih.gov The reaction of this compound with various alkenes would lead to the formation of stilbene (B7821643) and cinnamate (B1238496) derivatives, which are valuable synthetic intermediates. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.

Examples of Heck Reaction Parameters

Copper-Mediated Cross-Coupling Reactions

Copper-mediated reactions offer a complementary approach to palladium-catalyzed methods for the functionalization of aryl iodides. These reactions are particularly well-suited for trifluoromethylation and cyanation.

The copper-catalyzed trifluoromethylation of aryl iodides is a well-established transformation. nih.govbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net Common trifluoromethylating agents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source or pre-formed copper-trifluoromethyl complexes. nih.govnih.gov The reactions are typically mediated by a copper(I) salt, such as CuI, and the addition of a ligand, like 1,10-phenanthroline, can significantly enhance the reaction's efficiency. rsc.org These reactions provide a direct method to convert the iodo group of this compound into a trifluoromethyl group, leading to a product with two trifluoromethyl substituents.

Furthermore, copper-catalyzed cyanation reactions allow for the conversion of aryl iodides to aryl nitriles. rsc.orgrsc.org Using a copper(I) cyanide salt or other cyanide sources in the presence of a copper catalyst, the iodo substituent can be efficiently replaced by a nitrile group. This transformation is valuable for introducing a synthetically versatile cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful tool for the synthesis of organometallic reagents, which can then be reacted with a wide range of electrophiles. wikipedia.orgethz.chharvard.edupku.edu.cnodu.edu For this compound, the high reactivity of the carbon-iodine bond makes it susceptible to exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu This exchange generates a highly reactive aryllithium intermediate.

This aryllithium species can then be quenched with various electrophiles to introduce a diverse array of functional groups. For example, reaction with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid. Quenching with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. Other electrophiles, such as alkyl halides, can be used to introduce alkyl chains. This two-step sequence provides a versatile method for the synthesis of a wide range of derivatives of 4-amino-3-(trifluoromethyl)benzoic acid and related compounds. The reaction is typically very fast and needs to be carried out at low temperatures (e.g., -78 °C) to avoid side reactions. harvard.edu

Reactivity and Stability of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. This stability is attributed to the strength of the carbon-fluorine bond.

Resistance to Degradation under Various Chemical Conditions

The trifluoromethyl group on the aromatic ring of this compound is exceptionally stable and generally unreactive under a wide range of chemical conditions. rsc.org It is resistant to many common synthetic transformations, including the palladium- and copper-catalyzed cross-coupling reactions discussed in the previous sections. This inertness allows for selective functionalization at other positions of the molecule, such as the iodo and amino groups, without affecting the CF₃ group. The group is also stable to a variety of acidic and basic conditions, which further broadens the scope of possible chemical modifications of the parent molecule. rsc.org

Specific Transformations of the Trifluoromethyl Group (e.g., hydrolysis to carboxylic acids in related compounds)

Despite its general stability, the trifluoromethyl group can be transformed under specific and harsh reaction conditions. One of the most notable transformations is its hydrolysis to a carboxylic acid. This reaction typically requires strong acidic conditions. For instance, trifluoromethylated triarylphosphines have been successfully hydrolyzed to their corresponding carboxylic acids using a mixture of fuming sulfuric acid (oleum) and boric acid. rsc.orgnih.govrsc.org This method offers a pathway to convert the robust trifluoromethyl group into a carboxylic acid functionality. While this specific reaction has been demonstrated on phosphine derivatives, the principle can be extended to other trifluoromethylated aromatic compounds, including derivatives of this compound, provided the other functional groups can withstand the harsh acidic environment. There are also reports of facile hydrolysis of trifluoromethyl groups under basic conditions in certain heterocyclic systems, such as trifluoromethylated indoles. acs.org

Applications in Advanced Organic Synthesis and Research

Utilization as a Versatile Synthetic Building Block

The structure of "4-Iodo-2-(trifluoromethyl)benzylamine" makes it a useful starting material for the construction of more complex molecular architectures, particularly those containing fluorine.

The presence of the trifluoromethyl group makes "this compound" an attractive precursor for the synthesis of fluorinated aromatic and heterocyclic compounds. Fluorinated heterocycles are of significant interest in medicinal chemistry due to the unique biological activities that the trifluoromethyl group can impart. While direct synthesis of quinazolinones, a class of heterocyclic compounds, often involves the reaction of 2-aminobenzamides with various reagents, the amino group and the aromatic backbone of "this compound" provide a foundational structure that can be elaborated into various heterocyclic systems. mdpi.comnih.gov For instance, the amino group can participate in cyclization reactions to form nitrogen-containing rings, and the iodo-substituent can be replaced or modified to introduce further diversity. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, for example, has been shown to result in compounds with potent analgesic and anti-inflammatory activity. nih.gov

"this compound" can serve as a key intermediate in multi-step synthetic sequences aimed at producing complex organic molecules, including those with potential biological activity. umontreal.ca The distinct reactivity of the iodo and amino groups allows for sequential modifications. For example, the iodo group can be transformed through cross-coupling reactions, followed by reactions involving the benzylamine (B48309) moiety. This step-wise approach is fundamental in the assembly of complex structures like kinase inhibitors, which are a significant class of therapeutic agents. ed.ac.uk The principles of continuous flow multi-step synthesis, which enable the combination of multiple reaction steps into a single continuous operation, can be applied to intermediates like "this compound" to streamline the production of complex molecules. umontreal.catue.nlrsc.org

Role in Cross-Coupling Chemistry for C-C and C-N Bond Formation

The iodo-substituent on the aromatic ring of "this compound" makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Two prominent examples of such reactions are the Sonogashira and Heck couplings.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgorganic-chemistry.orglibretexts.org Aryl iodides are particularly reactive in this transformation. researchgate.netmdpi.com Thus, "this compound" can be expected to react readily with various alkynes to form arylalkyne derivatives, which are valuable intermediates in organic synthesis.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. beilstein-journals.orgrsc.orgrsc.org This reaction is a versatile method for the synthesis of substituted alkenes. As an aryl iodide, "this compound" is a suitable coupling partner for this reaction, allowing for the introduction of alkenyl substituents onto the aromatic ring. nih.gov

The general conditions for these cross-coupling reactions are summarized in the table below.

ReactionCoupling PartnerCatalyst SystemKey Bond Formed
Sonogashira CouplingTerminal AlkynePalladium complex and Copper(I) saltC(sp²)-C(sp)
Heck ReactionAlkenePalladium complexC(sp²)-C(sp²)

Applications in the Synthesis of Scaffolds with Enhanced Chemical Properties (e.g., thermal stability)

The incorporation of trifluoromethyl groups into polymer backbones is a well-established strategy for enhancing the thermal stability and other properties of materials. kpi.uanih.gov Fluorinated polyimides, for example, are known for their high thermal stability, good mechanical properties, and low dielectric constants. kpi.uarsc.orgmdpi.commdpi.comresearchgate.net These polymers are typically synthesized from fluorinated diamines and dianhydrides. kpi.uarsc.orgmdpi.com

While "this compound" is a monoamine, it can be chemically modified to be incorporated into such polymer scaffolds. For instance, it could be used to synthesize a larger diamine monomer containing the trifluoromethyl- and iodo-phenyl moiety. The presence of the trifluoromethyl group in the resulting polymer can lead to:

Improved Solubility: The bulky trifluoromethyl groups can disrupt polymer chain packing, leading to better solubility in organic solvents. rsc.orgresearchgate.net

Lower Dielectric Constant: The fluorine content can reduce the dielectric constant of the material, which is advantageous for applications in microelectronics. kpi.ua

Enhanced Hydrophobicity: Fluorinated polymers tend to be more hydrophobic. rsc.org

The general effect of incorporating fluorine into polyimides is a significant enhancement of their performance characteristics, making them suitable for high-technology applications. nih.govrsc.orgresearchgate.net

Characterization and Computational Studies

Computational Chemistry Approaches

Molecular Orbital Analysis to Understand Electronic Transitions and Reactivity

A comprehensive molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its propensity to undergo electronic excitation.

For 4-Iodo-2-(trifluoromethyl)benzylamine, specific studies detailing its molecular orbital composition, energy levels, and the nature of its electronic transitions are not available in the public domain. Computational studies employing methods such as Density Functional Theory (DFT) would be required to calculate and visualize these orbitals. Such an analysis would elucidate the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby predicting its reactivity. The influence of the electron-withdrawing trifluoromethyl group and the bulky iodo substituent on the electronic properties of the benzylamine (B48309) scaffold would be of particular interest in such an investigation.

Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms and the characterization of transition states are powerful tools for predicting the course of chemical reactions and understanding their kinetics and thermodynamics. These computational studies can map out the energy landscape of a reaction, identifying the lowest energy pathway from reactants to products.

Detailed computational simulations of reaction mechanisms involving this compound, including the identification of transition state structures and their associated activation energies, have not been published in the available scientific literature. Such studies would be invaluable for predicting its behavior in various chemical transformations, such as nucleophilic substitution or cross-coupling reactions. For instance, simulating the reaction of the primary amine group or the substitution of the iodo group would provide a theoretical foundation for its synthetic applications. The lack of this data highlights a gap in the current understanding of the chemical behavior of this specific molecule.

Future Research Trajectories and Synthetic Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for benzylamines and fluorinated compounds often rely on harsh reagents, stoichiometric amounts of reactants, and generate significant waste, prompting a shift towards greener alternatives. Future research in the synthesis of 4-Iodo-2-(trifluoromethyl)benzylamine and its analogs will likely focus on principles of green chemistry to enhance sustainability.

Key areas of investigation include:

Catalytic Condensation Reactions: Moving away from stoichiometric reagents, boric acid-catalyzed condensation reactions represent a greener approach for amide bond formation, a common transformation for benzylamines. This method often uses less hazardous solvents and generates water as the primary byproduct, significantly improving the process mass intensity.

Biocatalytic Methods: The use of enzymes, such as ω-transaminases, for the direct amination of corresponding ketones offers a highly selective and environmentally benign route to chiral amines. Exploring engineered transaminases capable of accepting the sterically demanding 2-(trifluoromethyl)benzoyl iodide precursor could provide a direct, asymmetric route to chiral derivatives.

Alternative Fluorinating Reagents: The synthesis of fluorinated amines often involves reagents that are hazardous or have a high environmental impact. Research into replacing traditional deoxyfluorination reagents with more sustainable alternatives, potentially derived from valorized industrial gases like sulfur hexafluoride (SF₆), is a promising trajectory.

Mechanochemical Synthesis: Solvent-free mechanochemical methods, such as manual grinding, have proven effective for the synthesis of fluorinated imines from benzylamines. Applying this technique to the synthesis and derivatization of this compound could drastically reduce solvent waste and reaction times.

Table 1: Comparison of Synthetic Strategies for Benzylamines
Synthetic RouteKey FeaturesEnvironmental ConsiderationsPotential for this compound
Traditional Reductive AminationUse of metal hydrides (e.g., NaBH₄)Generates stoichiometric metal waste; often requires organic solvents.Currently a standard but less sustainable method.
Boric Acid Catalyzed CondensationCatalytic; generates water as a byproduct.High atom economy; reduced waste.Applicable for derivatization (e.g., amidation) under greener conditions.
Biocatalytic TransaminationEnzyme-catalyzed; high stereoselectivity.Mild, aqueous conditions; biodegradable catalyst.A promising future route for chiral synthesis, pending enzyme development.
MechanochemistrySolvent-free or low-solvent conditions.Minimal solvent waste; potential for high energy efficiency.Feasible for imine formation and other solid-state derivatizations.

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of this compound is key to its utility as a scaffold. The molecule offers several sites for modification: the C-I bond, the C-F bonds of the trifluoromethyl group, and the benzylic C-H bonds. Developing novel catalytic systems to selectively target these sites is a significant area for future research.

C-I Bond Functionalization: The iodo-substituent is a prime handle for cross-coupling reactions. While palladium- and copper-catalyzed reactions are standard, future work could explore more abundant and less toxic metal catalysts. Furthermore, developing catalytic systems that tolerate the free amine without the need for protecting groups would improve step economy. The iodine-magnesium exchange offers a route to functionalized quinolines, a strategy that could be adapted for this compound.

C-F Bond Activation: The selective activation of a single C-F bond in a trifluoromethyl group is a formidable challenge due to the increasing strength of the remaining C-F bonds upon defluorination. Recent advances have shown that combinations of palladium and copper catalysts can achieve selective monodefluorination of ArCF₃ to ArCF₂H. Applying and optimizing such systems for this compound could open pathways to novel difluoromethyl derivatives, which are of high interest in medicinal chemistry.

C-H Bond Functionalization: Direct trifluoromethylation of benzylic C-H bonds is an emerging area. Conversely, research into the selective functionalization of the benzylic C-H bonds adjacent to the amine in this compound, potentially through photoredox or electrochemical catalysis, could lead to the synthesis of α-substituted derivatives.

Table 2: Potential Catalytic Functionalization Sites
Functionalization SiteReaction TypeCatalytic System ExamplePotential Product Class
Aromatic C-I BondCross-Coupling (e.g., Suzuki, Sonogashira)Palladium/Copper CatalystsBiaryls, Alkynylated Arenes
-CF₃ GroupSelective MonodefluorinationPd(OAc)₂ / CuI combination.Ar-CF₂H Derivatives
Benzylic C-H BondCross-Dehydrogenative CouplingCopper Iodide.α-Substituted Benzylamines
Aromatic C-H BondDirect TrifluoromethylationBismuth-based catalysts under light.Polysubstituted Aromatics

Investigation of Stereoselective Syntheses of Chiral Derivatives

Chiral amines are ubiquitous in pharmaceuticals, and the development of stereoselective methods to synthesize chiral derivatives of this compound is a critical future direction. The α-carbon of the benzylamine (B48309) is a prochiral center, making it a target for asymmetric synthesis.

Chiral Auxiliaries: A well-established strategy involves the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines (Ellman's auxiliary). Condensation of the corresponding aldehyde with an enantiopure sulfinamide would form a sulfinylimine, which can then undergo diastereoselective addition of various nucleophiles. Subsequent removal of the auxiliary would yield the enantiopure α-substituted benzylamine.

Asymmetric Catalysis: Transition-metal-catalyzed asymmetric hydrogenation of imines derived from the corresponding ketone is a powerful tool for accessing chiral amines. Research into catalysts (e.g., based on rhodium or iridium with chiral ligands) that can efficiently reduce the imine derived from 4-iodo-2-(trifluoromethyl)acetophenone would be highly valuable. Copper-catalyzed enantioselective aza-Friedel–Crafts reactions are also a promising avenue for producing chiral benzylamines.

Organocatalysis: Chiral phosphoric acids or other organocatalysts can be employed for the enantioselective reductive amination of ketones, providing a metal-free alternative for the synthesis of chiral amines.

Expansion of Applications in Contemporary Chemical Fields

The unique combination of functional groups in this compound suggests its potential utility in several advanced chemical fields beyond its role as a simple synthetic intermediate.

Medicinal Chemistry: The trifluoromethyl group is a highly sought-after moiety in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity. The benzylamine scaffold is also a common feature in bioactive molecules. Future research will likely involve incorporating this fragment into screening libraries for various biological targets. The iodo-substituent allows for late-stage functionalization, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

Agrochemicals: Similar to pharmaceuticals, the presence of a trifluoromethyl group can impart desirable properties to pesticides and herbicides. The this compound core could be explored for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Materials Science: Aryl iodides and fluorinated aromatic compounds are used in the synthesis of advanced materials, including polymers, coatings, and organic electronics. The title compound could serve as a monomer or precursor for specialized polymers with enhanced thermal stability or specific electronic properties. For instance, benzylammonium iodides have been used as precursors for perovskite-based optoelectronic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.